molecular formula C9H20N2O B1620061 1,1-Dibutylurea CAS No. 619-37-4

1,1-Dibutylurea

Cat. No.: B1620061
CAS No.: 619-37-4
M. Wt: 172.27 g/mol
InChI Key: PCKKNFLLFBDNPA-UHFFFAOYSA-N
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Description

1,1-Dibutylurea, also known as N,N’-dibutylurea, is an organic compound with the molecular formula C9H20N2O. It is characterized by the presence of two butyl groups attached to a urea functional group. This compound is known for its applications in various industries, including agrochemicals, pharmaceuticals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibutylurea can be synthesized through several methods. One common method involves the reaction of butylamine with carbon dioxide under high pressure. The reaction is typically carried out in a stainless steel reactor at temperatures ranging from 130°C to 170°C . Another method involves the reaction of butyl isocyanate with butylamine, which produces this compound as a byproduct .

Industrial Production Methods

In industrial settings, this compound is often produced as a degradation product of benomyl, a fungicide. During the formulation of benomyl, butyl isocyanate reacts with butylamine to form this compound . This process can be optimized to reduce the formation of this compound by using specific additives and manufacturing methods .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carbonyl compounds, while reduction can yield amines .

Mechanism of Action

The mechanism of action of 1,1-Dibutylurea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, depending on the context. For example, it may inhibit the activity of specific hydrolases or interact with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibutylurea: Similar in structure but with different substitution patterns.

    N,N’-Dibutylurea: Another name for 1,1-Dibutylurea.

    1,1-Dibutylharnstoff: The German name for this compound.

Uniqueness

This compound is unique due to its specific substitution pattern and its applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as a degradation product in industrial processes make it distinct from other similar compounds .

Properties

IUPAC Name

1,1-dibutylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKKNFLLFBDNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210928
Record name Urea, N,N-dibutyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-37-4
Record name N,N-Dibutylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1,1-dibutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N-dibutyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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